

Physical and chemical properties of Diethyl 4-nitrobenzylphosphonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl 4-nitrobenzylphosphonate*

Cat. No.: *B1200858*

[Get Quote](#)

An In-depth Technical Guide to Diethyl 4-nitrobenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Diethyl 4-nitrobenzylphosphonate**, a key intermediate in organic synthesis with significant applications in medicinal chemistry and materials science. This document details its characteristics, synthesis protocols, and role in the development of novel compounds.

Core Chemical and Physical Properties

Diethyl 4-nitrobenzylphosphonate is an organophosphorus compound recognized for its utility as a reagent in various chemical transformations, most notably the Horner-Wadsworth-Emmons reaction for creating carbon-carbon double bonds.[\[1\]](#)

Property	Value	Reference
CAS Number	2609-49-6	[1] [2]
Molecular Formula	C ₁₁ H ₁₆ NO ₅ P	[1] [2]
Molecular Weight	273.22 g/mol	[2] [3]
IUPAC Name	1-(diethoxyphosphorylmethyl)-4-nitrobenzene	[3]
Synonyms	(4-Nitrobenzyl)phosphonic Acid Diethyl Ester, Diethyl p-nitrobenzyl phosphonate	[3]
MDL Number	MFCD00047747	[2]
PubChem CID	256065	[3] [4]

Property	Value	Reference
Appearance	Light yellow to orange-yellow or brown clear liquid	[1] [3]
Boiling Point	151 °C at 0.1 mmHg	[3] [5]
Density	1.24 g/mL	[3] [5]
Refractive Index	1.5220 to 1.5260 (at 20°C)	[1] [3] [5]
Storage Temperature	Room Temperature, recommended to be stored in a cool, dark place (<15°C)	[5]

Spectrum	Chemical Shifts (δ)	Reference
^1H NMR (CDCl_3)	2.14-2.18 (m, 6H), 3.09 (d, $J = 2.3$ Hz, 2H), 4.25-4.32 (m, 4H), 7.57-7.60 (m, 2H), 8.21-8.24 (m, 2H)	[1]
^{13}C NMR (CDCl_3)	16.57 (d), 34.02 (d), 62.20 (d), 114.99 (d), 124.44 (d), 131.09 (d), 159.55 (d)	[1]
^{31}P NMR (CDCl_3)	26.32	[1]

Chemical Properties and Reactivity

Diethyl 4-nitrobenzylphosphonate is primarily synthesized via the Michaelis-Arbuzov reaction.[1] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide like 4-nitrobenzyl halide.[1] The electron-withdrawing nitro group on the benzene ring activates the benzylic position, facilitating the reaction.[1]

The resulting phosphonate is a stable compound that serves as a crucial reagent in the Horner-Wadsworth-Emmons olefination, a widely used method to form alkenes with high stereoselectivity. Its derivatives have been investigated for their potential as antimicrobial agents and their role in the synthesis of biologically active molecules.[6] For instance, it is a precursor to compounds that have been studied for their effects on lipoprotein lipase activity.[7]

Experimental Protocols

The synthesis of **Diethyl 4-nitrobenzylphosphonate** is most commonly achieved through the Michaelis-Arbuzov reaction, for which both conventional and microwave-assisted protocols are well-established.[1]

Materials and Equipment:

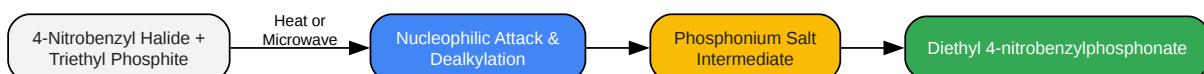
- 4-Nitrobenzyl halide (e.g., 4-nitrobenzyl bromide)
- Triethyl phosphite

- Anhydrous Toluene (optional)
- Round-bottom flask
- Reflux condenser
- Heating mantle and magnetic stirrer
- Vacuum distillation apparatus

Procedure:

- A dry round-bottom flask is equipped with a reflux condenser and a magnetic stir bar.
- Equimolar amounts of 4-nitrobenzyl halide and triethyl phosphite are added to the flask. A slight excess of triethyl phosphite can be used to ensure complete reaction.
- The reaction mixture is heated to a temperature of 120-150°C.
- The reaction is maintained at this temperature with continuous stirring for 4-6 hours.[\[1\]](#)
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the mixture is cooled to room temperature.
- Excess triethyl phosphite and other volatile byproducts are removed by vacuum distillation to yield the crude product.
- Further purification can be achieved by fractional distillation or column chromatography.

Materials and Equipment:


- 4-Nitrobenzyl halide
- Triethyl phosphite
- Microwave-safe reaction vessel with a pressure cap
- Microwave reactor

Procedure:

- Equimolar amounts of 4-nitrobenzyl halide and triethyl phosphite are placed in a microwave-safe reaction vessel.
- The vessel is sealed and placed inside the microwave reactor.
- The mixture is irradiated at a set temperature (e.g., 150-180°C) for a shorter duration, typically 10-30 minutes.
- After the irradiation period, the vessel is allowed to cool to room temperature.
- The vessel is carefully opened in a fume hood, and the contents are transferred.
- The product is isolated and purified using the same methods as in the conventional protocol.

Visualization of Chemical Processes

The synthesis of **Diethyl 4-nitrobenzylphosphonate** via the Michaelis-Arbuzov reaction follows a well-defined two-step mechanism. The workflow begins with the combination of reactants, leading to the formation of a key intermediate and subsequently the final product.[1]

[Click to download full resolution via product page](#)

Michaelis-Arbuzov reaction workflow for phosphonate synthesis.

Diethyl 4-nitrobenzylphosphonate serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility in creating precursors for biologically active compounds is a critical aspect of its application in drug discovery and development.

[Click to download full resolution via product page](#)

Synthetic utility in drug development.

Safety and Handling

Diethyl 4-nitrobenzylphosphonate is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[2] The corresponding GHS pictogram is GHS06 (skull and crossbones), and the signal word is "Danger".[2] Precautionary statements include P264 (wash thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P405 (store locked up), and P501 (dispose of contents/container in accordance with local regulations).[2] It should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area or fume hood.

Conclusion

Diethyl 4-nitrobenzylphosphonate is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its utility in the Horner-Wadsworth-Emmons olefination make it an important tool for synthetic chemists. The continued exploration of its derivatives in medicinal chemistry underscores its significance in the development of novel therapeutic agents. This guide provides essential technical information to support its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Diethyl(4-nitrobenzyl)phosphonate AldrichCPR | Sigma-Aldrich sigmaaldrich.com
- 3. Diethyl (4-nitrobenzyl)phosphonate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific fishersci.com

- 4. Diethyl 4-nitrobenzylphosphonate | C11H16NO5P | CID 256065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DIETHYL(4-NITROBENZYL)PHOSPHONATE CAS#: 2609-49-6 [m.chemicalbook.com]
- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Diethyl 4-nitrobenzylphosphonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200858#physical-and-chemical-properties-of-diethyl-4-nitrobenzylphosphonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com